Cas no 2229286-32-0 (2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals and asymmetric synthesis. The presence of both amino and hydroxyl functional groups enables its use in the preparation of ligands, catalysts, or bioactive molecules. Its rigid tetrahydronaphthalene backbone may enhance stereochemical control in reactions. The compound’s structural features make it suitable for exploring structure-activity relationships in medicinal chemistry, particularly in central nervous system (CNS) targeting agents. Proper handling is advised due to its reactive functional groups.
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol structure
2229286-32-0 structure
Product name:2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
CAS No:2229286-32-0
MF:C12H17NO
Molecular Weight:191.269483327866
CID:6529562
PubChem ID:165616654

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
    • 2229286-32-0
    • EN300-1825124
    • インチ: 1S/C12H17NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11-12,14H,3,5,7-8,13H2
    • InChIKey: TWCJWFWOUGKGLC-UHFFFAOYSA-N
    • SMILES: OCC(C1C2C=CC=CC=2CCC1)N

計算された属性

  • 精确分子量: 191.131014166g/mol
  • 同位素质量: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 46.2Ų

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1825124-0.25g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1825124-10.0g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
10g
$3992.0 2023-06-03
Enamine
EN300-1825124-5g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
5g
$3065.0 2023-09-19
Enamine
EN300-1825124-1g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
1g
$1057.0 2023-09-19
Enamine
EN300-1825124-10g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
10g
$4545.0 2023-09-19
Enamine
EN300-1825124-5.0g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
5g
$2692.0 2023-06-03
Enamine
EN300-1825124-0.5g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1825124-1.0g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
1g
$928.0 2023-06-03
Enamine
EN300-1825124-0.05g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
0.05g
$888.0 2023-09-19
Enamine
EN300-1825124-2.5g
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2229286-32-0
2.5g
$2071.0 2023-09-19

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-olに関する追加情報

Introduction to 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol (CAS No. 2229286-32-0)

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol, identified by its CAS number 2229286-32-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a naphthalene derivative linked to an ethanolamine backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of both amino and hydroxyl functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The naphthalene moiety in this compound contributes to its aromaticity and stability, while the tetrahydronaphthalen ring system introduces conformational flexibility, which is often exploited in drug design to optimize binding affinity and metabolic profiles. The compound's ethanolamine side chain enhances solubility and interactability with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the amino group may serve as a hydrogen bond acceptor or donor, facilitating interactions with proteins and enzymes. Additionally, the hydroxyl group could participate in hydrophobic or polar interactions, depending on the surrounding environment. These features make 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol a valuable building block for designing novel therapeutic agents.

In the realm of drug discovery, the synthesis of analogs derived from this compound has been explored to identify more potent and selective bioactive molecules. For instance, modifications at the tetrahydronaphthalen ring have been investigated to enhance binding affinity to specific enzymes or receptors. Similarly, variations in the ethanolamine chain have been examined to improve pharmacokinetic properties such as solubility and bioavailability. These efforts align with the broader goal of developing next-generation pharmaceuticals with improved efficacy and reduced side effects.

The chemical synthesis of 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity levels necessary for subsequent biological testing.

Biological evaluation of this compound has revealed intriguing potential in several therapeutic areas. Preliminary in vitro studies suggest that derivatives of 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses or metabolic disorders. Additionally, the compound's structural features have prompted investigations into its potential as an antimicrobial agent or a modulator of neural signaling pathways. These findings underscore the importance of exploring structurally diverse molecules like this one for addressing unmet medical needs.

The development of high-throughput screening (HTS) platforms has accelerated the process of identifying bioactive compounds from large libraries. By leveraging automated systems capable of rapidly testing thousands of compounds against various biological targets, researchers can efficiently screen for promising candidates like 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol and its derivatives. This approach has significantly reduced the time required to transition from discovery to clinical development phases.

The role of computational tools in drug design cannot be overstated. Molecular docking simulations have been particularly useful in predicting how this compound might interact with target proteins at an atomic level. These simulations provide insights into binding modes and affinity predictions that guide experimental efforts toward optimizing lead compounds for clinical trials. Furthermore, machine learning algorithms are being increasingly employed to analyze large datasets generated from HTS experiments; such algorithms can identify patterns that human researchers might overlook but which are critical for designing more effective drugs.

The future prospects for 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol include further exploration through preclinical studies aimed at evaluating its safety profile and pharmacokinetic properties. Collaborative efforts between synthetic chemists who develop novel derivatives and biologists who test their efficacy will be essential in advancing this compound toward potential therapeutic applications. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis; compounds like this one hold promise as key components in next-generation treatments.

In conclusion,CAS No 2229286–32–0, represents an intriguing molecule with substantial potential within pharmaceutical research due to its unique structural features combined with demonstrated biological relevance through preliminary studies; ongoing investigations into its derivatives continue; expand our understanding both chemically biologically; position it as a valuable asset toward addressing complex medical challenges ahead time

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